molecular formula C27H27ClN4O5 B12495567 Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate

Cat. No.: B12495567
M. Wt: 523.0 g/mol
InChI Key: XCUNCUAXFIENCL-UHFFFAOYSA-N
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Description

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate typically involves multiple steps, including the formation of the piperazine ring, benzylation, and subsequent coupling with the appropriate benzoate derivative. Common reagents used in these reactions include benzyl chloride, piperazine, and ethyl benzoate. Reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-methylpiperazin-1-yl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate
  • Ethyl 4-(4-phenylpiperazin-1-yl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate

Uniqueness

Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate is unique due to its specific structural features, such as the benzyl group on the piperazine ring and the chloro-nitrophenyl moiety. These features may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H27ClN4O5

Molecular Weight

523.0 g/mol

IUPAC Name

ethyl 4-(4-benzylpiperazin-1-yl)-3-[(4-chloro-3-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C27H27ClN4O5/c1-2-37-27(34)21-9-11-24(31-14-12-30(13-15-31)18-19-6-4-3-5-7-19)23(16-21)29-26(33)20-8-10-22(28)25(17-20)32(35)36/h3-11,16-17H,2,12-15,18H2,1H3,(H,29,33)

InChI Key

XCUNCUAXFIENCL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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